

Assessing Neuroinflammation with [18F]FDG in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Fluorodeoxyglucose F18

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Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. The ability to non-invasively monitor neuroinflammatory processes in vivo is crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents. Positron Emission Tomography (PET) with the radiotracer 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) has emerged as a valuable tool for this purpose.

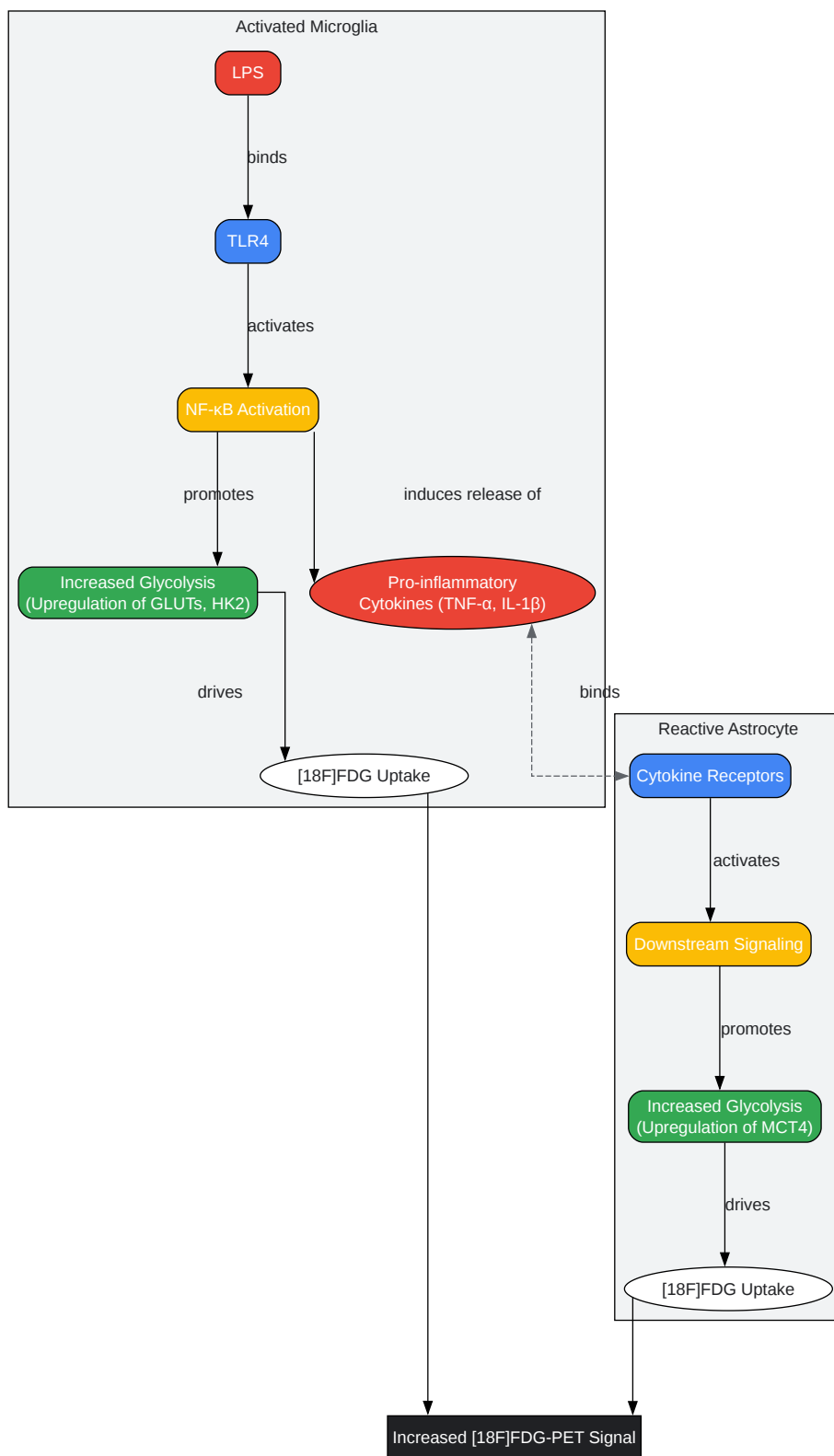
[18F]FDG is a glucose analog that is taken up by cells in proportion to their glucose metabolism. In the context of the central nervous system (CNS), the basal [18F]FDG uptake primarily reflects neuronal activity. However, during neuroinflammation, activated glial cells, particularly microglia and astrocytes, undergo a metabolic shift towards glycolysis to meet the energetic demands of their pro-inflammatory functions. This heightened glucose metabolism in activated glia leads to an increased uptake of [18F]FDG, providing a detectable signal for neuroinflammation. This application note provides detailed protocols for assessing neuroinflammation in mouse models using [18F]FDG-PET, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Signaling Pathways and Cellular Mechanisms

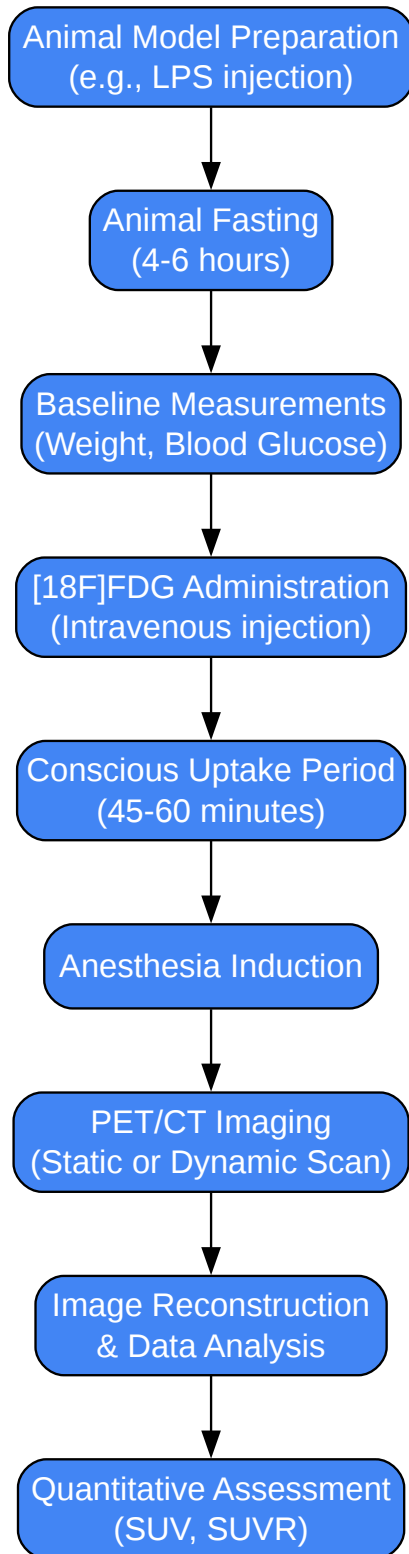
The increased uptake of [18F]FDG in neuroinflammation is driven by the metabolic reprogramming of microglia and astrocytes. A common trigger for neuroinflammation in experimental models is the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS activates the Toll-like receptor 4 (TLR4) signaling pathway in microglia, leading to a cascade of downstream events that culminate in a pro-inflammatory phenotype and a switch to aerobic glycolysis.[1][2] This metabolic shift is characterized by the upregulation of glucose transporters and key glycolytic enzymes.[3][4]

Reactive astrocytes also contribute to the neuroinflammatory milieu and exhibit metabolic reprogramming.[4] Pro-inflammatory cytokines released by activated microglia, such as TNF- α and IL-1 β , can induce a similar glycolytic switch in astrocytes, further amplifying the [18F]FDG signal in affected brain regions.[4][5]

Cellular Mechanisms of Increased [18F]FDG Uptake in Neuroinflammation



Experimental Workflow for [18F]FDG-PET Imaging of Neuroinflammation

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